5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is a complex organic compound characterized by its unique spiro structure. This compound features a bicyclic system where two rings are connected through a single atom, specifically involving a benzothieno and pyrimidine moiety. Its molecular formula is , and it has potential applications in various scientific fields, particularly in medicinal chemistry due to its structural properties that may influence biological activity.
The compound can be sourced from chemical suppliers and is often studied in academic and industrial research settings. It is cataloged under various identifiers such as the CAS number and can be found in chemical databases like BenchChem and ChemicalBook.
5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms within its ring structures. It is also categorized as a thione, indicating the presence of a sulfur atom double-bonded to carbon.
The synthesis of 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione typically involves multi-step organic synthesis techniques.
Technical Details:
The molecular structure of 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione features:
C1CCC2=C(C1)C3=C(S2)N(C4(C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl)N(C3=O)CCC7=CC=CC=C7)5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione can undergo several types of chemical reactions:
Technical Details:
The mechanism of action for 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione largely depends on its biological applications.
Process:
The compound's physical properties such as melting point and boiling point may not be extensively documented but are essential for practical applications in laboratory settings.
5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione has potential applications in:
This compound’s unique properties make it a valuable candidate for further research in drug development and other scientific fields.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7